(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, which is recognized for its diverse biological activities. This compound is characterized by a tert-butyl group and a hydroxyethyl substituent on the piperazine ring, contributing to its unique chemical properties. The compound is identified by the Chemical Abstracts Service (CAS) number 169448-87-7 and is used in various scientific applications, particularly in medicinal chemistry.
According to the European Chemicals Agency (ECHA) classification system, (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is categorized based on its potential hazards. It has been classified under specific target organ toxicity and acute toxicity categories, indicating that it may cause respiratory tract irritation and skin irritation upon exposure .
The synthesis of (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves several steps:
The reactions typically require specific conditions such as temperature control and the use of solvents like dichloromethane or ethanol. Reaction yields and purity can be optimized using chromatographic techniques for purification.
The molecular structure of (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate can be represented as follows:
(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to maximize yields and minimize by-products. Reaction kinetics may vary based on substituents on the piperazine ring.
The mechanism of action for (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate largely depends on its interactions at the molecular level:
Relevant data from safety data sheets indicate potential hazards associated with inhalation or skin contact .
(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has several scientific uses:
This compound exemplifies the importance of piperazine derivatives in drug development due to their versatile chemical properties and biological activities.
The synthesis of enantiomerically pure (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate demands precise stereochemical control, primarily achieved through two complementary approaches: chiral epoxide ring-opening and amino acid-derived synthesis. The glycidol ring-opening strategy leverages the nucleophilic attack of mono-protected piperazine on (R)-glycidol, proceeding through an SN₂ mechanism with predictable inversion of configuration. This method typically operates at 55-65°C for 2-5 hours, yielding the desired (R)-hydroxyethyl derivative with >98% enantiomeric excess (ee) when using enantiopure glycidol precursors . The reaction's regioselectivity favors attack at the less sterically hindered carbon of the epoxide, ensuring consistent stereochemical outcomes essential for pharmaceutical applications where chirality influences biological activity [3].
Alternative amino acid-based routes utilize chiral building blocks like serine derivatives, where the existing stereocenter directs subsequent stereoselective transformations. In one documented four-step sequence: (1) condensation of serine methyl ester hydrochloride with N-Boc-L-amino acids, (2) cyclization, (3) reduction, and (4) functional group manipulation, the target piperazine is obtained in 65-85% overall yield. Critical to preserving stereointegrity during the reduction step (employing NaBH₄ or LiAlH₄) is strict temperature control (-10°C to 0°C) to prevent epimerization . Modern catalytic methods using copper chromite (84% CuO, 15% Cr₂O₃) enable direct reductive cyclization of ethanolamine derivatives under harsh conditions (215-240°C, 34-250 atm), achieving 42.8 mol% yield. Though less stereoselective, this approach offers industrial scalability in fixed-bed reactors with 1.28 weight ratio of ethanolamine to catalyst and 4.4-minute contact times [6].
Table 1: Enantioselective Synthesis Approaches Compared
Method | Key Reagent | Conditions | ee (%) | Yield | Scalability |
---|---|---|---|---|---|
Glycidol ring-opening | (S)-Glycidol | 55-65°C, 2-5 h | >98 | 70-85% | Moderate (batch) |
Amino acid derivation | L-Serine methyl ester | Multi-step, -10°C reduction | >99 | 65-85% | Low (complex steps) |
Copper chromite catalysis | Monoethanolamine | 215-240°C, 34-250 atm | Racemic | 42.8 mol% | High (continuous flow) |
The acid-labile tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in piperazine chemistry, enabling selective functionalization of (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Its orthogonal stability under basic conditions and clean deprotection with trifluoroacetic acid (TFA) make it indispensable for sequential derivatization. The primary challenge lies in achieving mono-Boc protection of the piperazine ring, as overprotection (di-Boc formation) creates purification hurdles and reduces yields. Classical approaches use di-tert-butyl dicarbonate (Boc₂O) with piperazine in a 1:2 molar ratio, but even optimized conditions yield 15-30% di-Boc byproduct .
Advanced strategies employ carbonyldiimidazole (CDI) chemistry to overcome this limitation. The two-step CDI-mediated process involves: (1) formation of tert-butyl 1H-imidazole-1-carboxylate from CDI and tert-butanol, followed by (2) reaction with piperazine in aqueous brine. This method achieves 80-95% mono-Boc protection with <5% di-Boc contamination, representing a significant improvement over direct Boc₂O protocols [4]. The reaction proceeds optimally at 25-30°C for 30 minutes to 4 hours in the presence of inorganic bases (K₂CO₃ or Na₂CO₃) to maintain pH >9, suppressing di-substitution. Once protected, the Boc group withstands diverse transformations on the hydroxyethyl arm—including oxidation, esterification, and nucleophilic substitutions—without cleavage, as confirmed by TLC monitoring (Rf = 0.5 in 3:7 EtOAc/hexane) and ¹H NMR (distinct tert-butyl singlet at δ 1.45 ppm) .
Table 2: Boc Protection Methods for Piperazines
Method | Reagent System | Temperature | Time | Mono-Boc Yield | Di-Boc Impurity |
---|---|---|---|---|---|
Direct Boc₂O | Boc₂O, Na₂CO₃ | 0°C → RT | 12 h | 60-70% | 15-30% |
CDI-Mediated | CDI, t-BuOH, K₂CO₃ | 25-30°C | 0.5-4 h | 80-95% | <5% |
Aqueous Brine | Boc-imidazole, brine | RT | 1-2 h | 90% | 3% |
Installation of the 2-hydroxyethyl moiety on the piperazine ring employs two principal strategies: direct nucleophilic alkylation of amines with ethylene oxide or 2-haloethanols, and oxidation-based approaches from aldehyde precursors. The alkylation route provides superior regioselectivity when applied to Boc-protected piperazines due to the differential nucleophilicity between the two nitrogen atoms. The Boc-protected nitrogen exhibits diminished nucleophilicity, enabling selective N-alkylation at the unprotected nitrogen site. Optimization requires excess ethylene oxide (1.5-2.0 equiv) in anhydrous THF at 40°C for 6 hours, yielding 85-92% of the mono-alkylated product with <5% dialkylated byproduct [3] [6]. Alternatively, 2-bromoethanol with potassium iodide (KI) catalysis in acetonitrile at reflux (82°C, 8 hours) achieves comparable yields but generates stoichiometric halide waste [2].
For stereochemical inversion or functional group interchange, oxidation pathways offer complementary value. The hydroxyethyl group can be accessed via reduction of carboxylic acid or ester precursors attached to the piperazine core. Sodium borohydride reduction of ethyl 2-(piperazine-1-yl)acetate in ethanol at 0°C→RT quantitatively affords the 2-hydroxyethyl derivative, though this approach risks epimerization at chiral centers if present. Alternatively, DIBAL-H reduction (1.0 M in toluene, -78°C) of the corresponding Weinreb amide (formed from piperazine and N-methoxy-N-methyl-2-chloroacetamide) provides aldehyde intermediates that undergo further reduction with NaBH₄ to install the hydroxyethyl group [6]. This two-step sequence achieves 75-80% overall yield and is particularly valuable for introducing isotopic labels (e.g., ¹³C) at the hydroxyethyl carbon.
Solid-phase synthesis addresses critical scalability and purification challenges in manufacturing (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, particularly for multistep sequences requiring intermediate isolation. Merrifield resins (chloromethylated polystyrene) and Wang resins (hydroxy-functionalized) serve as robust polymeric supports for piperazine immobilization. The synthesis commences with nucleophilic substitution of Merrifield chloride by piperazine nitrogen (K₂CO₃, DMF, 80°C, 12 h), achieving >95% loading efficiency quantified by chlorine elemental analysis [7]. Sequential on-resin transformations proceed with Boc protection, hydroxyethylation, and finally cleavage with TFA/DCM (1:1) to liberate the target compound. Key advantages include:
For continuous production, packed-bed flow reactors with immobilized piperazine on silica-supported catalysts enable Boc protection and hydroxyethylation in tandem. Using di-tert-butyl dicarbonate and ethylene oxide as reagents, the system operates at 50°C with 2-minute residence time, delivering 87% isolated yield at >99% purity. This configuration reduces processing time from 48 hours (batch) to <15 minutes and exemplifies Industry 4.0-compliant synthesis [7].
Table 3: Solid-Phase vs. Flow Synthesis Parameters
Parameter | Merrifield Resin Method | Packed-Bed Flow System |
---|---|---|
Resin/Support | Chloromethyl polystyrene | Silica-immobilized catalyst |
Loading Capacity | 1.2 mmol/g | 0.8 mmol/g |
Key Step Time | Boc protection: 8 h | Boc protection: 45 sec |
Cleavage Conditions | 50% TFA/DCM, 1 h | Not required |
Throughput | 100 g/batch | 5 kg/day |
Purity (HPLC) | 90-92% | >99% |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1